The compound is cataloged under various chemical databases including PubChem and EPA's DSSTox, with the CAS number 126537-91-5 . It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Triazoles are recognized for their role in pharmaceuticals, particularly as antifungal agents and in cancer treatment .
The synthesis of 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically employs a [3+2] cycloaddition reaction, which is a common method for constructing triazole compounds.
Key parameters for successful synthesis include:
The molecular structure of 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide features:
5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can participate in various chemical reactions:
Reactions are often facilitated by specific catalysts and require careful control of temperature and solvent systems to ensure high yields and selectivity.
The mechanism of action for 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with biological targets:
The nitrogen atoms within the triazole moiety are crucial for binding to enzyme active sites, particularly in pathways involving:
The compound exhibits its effects through multiple interactions:
These interactions can influence cellular processes such as signaling pathways and gene expression .
5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide possesses several notable physical and chemical properties:
The compound has significant scientific applications across various fields:
Research indicates that derivatives of this compound exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These activities make it a promising candidate for further development in drug discovery programs.
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, particularly 5-amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives, demonstrates potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Phenotypic high-content screening revealed that lead compounds in this series achieve submicromolar inhibition (pEC50 > 6.0) of intracellular amastigotes. Structural optimization at the para-position of the benzyl ring significantly enhanced potency; for example:
Table 1: Anti-Trypanosomal Activity of Key ATC Derivatives
Compound | Substituent | pEC50 | IC50 (μM) |
---|---|---|---|
Baseline (thiomethyl) | SMe | 5.5 | 22.79 |
Optimized (isopropyl) | iPr | 7.4 | 0.04 |
1,2,3-Triazole derivative 1d | Not specified | - | 0.21 |
Benznidazole (Reference) | - | - | 22.79 |
Recent studies confirm that 1,2,3-triazole analogs such as 1d (IC50 = 0.21 μM) exhibit >100-fold greater activity against trypomastigotes than benznidazole (IC50 = 22.79 μM) [5]. This potency stems from the triazole core’s ability to form hydrogen bonds and hydrophobic interactions with parasitic targets, though the exact mechanism remains under investigation.
The discovery of 5-amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide derivatives originated from unbiased phenotypic screening against T. cruzi-infected VERO cells. The workflow comprised:
This approach prioritized the ATC series due to its balance of potency (pEC50 > 6), ligand efficiency (LE > 0.25), and selectivity (>100-fold over VERO and HepG2 cells). Crucially, scaffold modifications confirmed the triazole core’s indispensability:
Table 2: Key Parameters from Phenotypic Screening
Parameter | Value | Significance |
---|---|---|
Initial compound library | 15,659 | Diverse lead-like compounds |
Hits meeting progression criteria | 12 series | ATC prioritized for optimization |
Ligand efficiency (LE) | >0.25 | Optimal drug-like properties |
Cell selectivity | >100-fold | Low host cell toxicity |
Compared to first-line therapeutics benznidazole (Bz) and nifurtimox, optimized ATC derivatives exhibit:
1. Enhanced Potency:
2. Selectivity Advantages:
3. Overcoming Limitations of Current Therapies:
Table 3: Efficacy Comparison with Standard Therapeutics
Parameter | ATC Derivatives | Benznidazole | Nifurtimox |
---|---|---|---|
Trypomastigote IC50 (μM) | 0.21–2.28 | 22.79 | Similar to Bz |
Amastigote IC50 (μM) | ≤6.20 | ~10–20 | ~10–20 |
Host cell selectivity | >50-fold | Moderate | Moderate |
Efficacy in chronic phase | Promising (preclinical) | Limited | Limited |
Lead ATC compounds demonstrate compelling in vivo efficacy:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4